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Compound of Interest

Compound Name:
Levamlodipine Besylate

Hemipentahydrate

Cat. No.: B15611209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed high-performance liquid chromatography (HPLC) method for

the quantitative analysis of levamlodipine besylate in tablet dosage forms. The protocols are

based on established and validated methods to ensure accuracy, precision, and robustness for

routine quality control and research applications.

Introduction
Levamlodipine, the S-enantiomer of amlodipine, is a long-acting calcium channel blocker used

in the management of hypertension and angina.[1][2] Accurate and reliable analytical methods

are crucial for ensuring the quality, safety, and efficacy of levamlodipine besylate

pharmaceutical products. This application note details a robust reversed-phase HPLC (RP-

HPLC) method for the determination of levamlodipine besylate in tablets. The method is

suitable for assay, impurity profiling, and stability studies.

Principle of the Method
The method utilizes reversed-phase chromatography to separate levamlodipine from its

potential impurities and tablet excipients. A C18 stationary phase is employed with a mobile

phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an

aqueous buffer. Detection is typically performed using a UV detector at a wavelength where

levamlodipine exhibits maximum absorbance, commonly around 238 nm.[3][4] Quantification is
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achieved by comparing the peak area of levamlodipine in the sample solution to that of a

reference standard.

Experimental Protocols
Materials and Reagents

Reference Standard: Levamlodipine Besylate Working Standard

Solvents: HPLC grade acetonitrile, HPLC grade methanol

Buffers: Potassium dihydrogen phosphate (analytical grade), Ammonium acetate (analytical

grade), Triethylamine (analytical grade), Orthophosphoric acid (analytical grade)

Water: HPLC grade or purified water

Sample: Levamlodipine Besylate Tablets

Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or

Photodiode Array (PDA) detector is required. The following tables summarize typical

chromatographic conditions.

Table 1: Recommended Chromatographic Conditions
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Parameter
Condition 1
(Isocratic)

Condition 2
(Isocratic)

Condition 3
(Gradient)

Stationary Phase
C18, 5 µm, 4.6 x 250

mm

C18, 5 µm, 4.6 x 150

mm

C18, 2.6 µm, 4.6 x

100 mm (Core-shell)

Mobile Phase

Acetonitrile:Methanol:

Phosphate Buffer (pH

3.0) (15:35:50 v/v/v)

Methanol:0.03M

Potassium

Dihydrogen

Phosphate (75:25 v/v)

[3]

A: 0.4% Ammonium

Hydroxide in WaterB:

Methanol[5]

Flow Rate 1.0 mL/min[1] 1.0 mL/min[3] 1.0 mL/min

Detection Wavelength 237 nm[6][7] 238 nm[3] 237 nm[8][5]

Column Temperature 30 °C[3][7] Ambient 30 °C

Injection Volume 20 µL[3] 20 µL 10 µL

Run Time ~15 min ~10 min ~15 min

Elution Mode Isocratic Isocratic Gradient

Note: The pH of the buffer should be adjusted using an appropriate acid or base, such as

orthophosphoric acid.

Preparation of Solutions
For Condition 1: Prepare a 70mM potassium dihydrogen orthophosphate buffer and adjust

the pH to 3.0 with orthophosphoric acid. Mix acetonitrile, methanol, and the prepared buffer

in the specified ratio. Filter through a 0.45 µm membrane filter and degas.[1]

For Condition 2: Prepare a 0.03M potassium dihydrogen phosphate solution. Mix with

methanol in the specified ratio. Filter and degas.[3]

For Condition 3: Prepare mobile phase A (0.4% ammonium hydroxide in water) and mobile

phase B (methanol). Filter and degas separately. The gradient program should be optimized

for the specific application.[8][5]
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Accurately weigh about 25 mg of Levamlodipine Besylate Working Standard and transfer it to a

100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate to

dissolve. Dilute to volume with the mobile phase and mix well. Further dilute a known volume of

this stock solution with the mobile phase to obtain a final concentration of about 0.025 mg/mL.

Weigh and finely powder not fewer than 20 levamlodipine besylate tablets. Accurately weigh a

portion of the powder equivalent to about 25 mg of levamlodipine and transfer it to a 100 mL

volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure

complete dissolution of the active ingredient.[9] Dilute to volume with the mobile phase, mix

well, and filter through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[2][7]

Further dilute a known volume of this solution with the mobile phase to obtain a final

concentration of about 0.025 mg/mL.

System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution

multiple times (typically 5 or 6 injections). The system is deemed suitable for use if the

acceptance criteria in Table 2 are met.

Table 2: System Suitability Parameters

Parameter Acceptance Criteria

Tailing Factor (Asymmetry Factor) Not more than 2.0[7][9]

Theoretical Plates Not less than 2000[7][9]

Relative Standard Deviation (RSD) of Peak

Areas
Not more than 2.0%[7]

Data Presentation
The following table summarizes typical performance data for a validated HPLC method for

levamlodipine besylate analysis.

Table 3: Method Validation Summary
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Parameter Result

Linearity Range 0.5 - 50 µg/mL

Correlation Coefficient (r²) > 0.999

Accuracy (% Recovery) 98.0 - 102.0%

Precision (% RSD) < 2.0%

Limit of Detection (LOD) ~0.02 µg/mL[1]

Limit of Quantitation (LOQ) ~0.07 µg/mL[1]

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of levamlodipine

besylate tablets.
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Caption: Workflow for HPLC analysis of levamlodipine besylate tablets.

Logical Relationships in Method Development
This diagram outlines the key logical steps involved in developing a robust HPLC method.
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Caption: Logical steps in HPLC method development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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